molecular formula C13H17BrN2O3 B13549419 Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13549419
M. Wt: 329.19 g/mol
InChI Key: RCKJUNAPOPIKQQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate is a bicyclic compound featuring an azetidine ring fused with a 3-bromopyridine moiety. The tert-butyl carbamate group at the 1-position provides steric protection and enhances metabolic stability, while the 3-hydroxyazetidine and 3-bromopyridin-4-yl substituents confer unique electronic and steric properties.

Properties

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C13H17BrN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)9-4-5-15-6-10(9)14/h4-6,18H,7-8H2,1-3H3

InChI Key

RCKJUNAPOPIKQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=NC=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-bromopyridine with tert-butyl 3-hydroxyazetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxy group in the azetidine ring can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include ketones or aldehydes derived from the hydroxyazetidine ring.

    Reduction Reactions: Products include reduced pyridine derivatives or dehalogenated compounds.

Scientific Research Applications

Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyazetidine ring may also play a role in the compound’s biological activity by interacting with specific proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) Tert-butyl 3-hydroxyazetidine-1-carboxylate
  • Structure : Lacks the 3-bromopyridin-4-yl group, featuring only a hydroxyl substituent on the azetidine ring.
  • Synthesis : Prepared via deprotection of 1-benzhydrylazetidin-3-ol hydrochloride using sodium carbonate and dichloromethane, achieving a 90.8% yield .
b) Tert-butyl 3-oxoazetidine-1-carboxylate
  • Structure : Contains a ketone (oxo) group instead of the hydroxyl and bromopyridine moieties.
  • Synthesis : Synthesized by oxidizing tert-butyl 3-hydroxyazetidine-1-carboxylate using TEMPO and NaOCl .
  • Key Differences : The oxo group increases electrophilicity, enabling participation in nucleophilic additions or reductions, unlike the bromopyridine-containing analogue.
c) Tert-butyl 3-(methoxymethyl)-3-hydroxyazetidine-1-carboxylate
  • Structure : Features a methoxymethyl group instead of bromopyridine.
  • Synthesis : Derived via coupling reactions using EDCI-HCl, followed by HPLC purification .
d) S26 Series Compounds (e.g., tert-butyl 2-((azetidin-3-yloxy)methyl)-3-methylbutanoate)
  • Structure: Incorporates a butanoate side chain instead of bromopyridine.
  • Synthesis : Involves alkylation with NaH and TBAF-mediated deprotection .

Physicochemical and Reactivity Comparisons

Property Target Compound 3-Hydroxyazetidine Derivative 3-Oxoazetidine Derivative Methoxymethyl Analogue S26 Series
Substituent 3-Bromopyridin-4-yl Hydroxyl Oxo Methoxymethyl Butanoate
Electron Effects Electron-withdrawing (Br) Neutral (OH) Electron-withdrawing (C=O) Electron-donating (OCH3) Neutral (alkyl)
Lipophilicity (LogP) High (Br aromatic) Moderate Moderate Low-moderate High (alkyl chain)
Synthetic Yield Not reported 90.8% Not reported Moderate Not reported
Key Reactivity Halogen bonding Hydrogen bonding Nucleophilic addition Ether cleavage Ester hydrolysis

Stability and Metabolic Considerations

  • Tert-Butyl Group : Enhances metabolic stability across all compounds by shielding the carbamate from enzymatic hydrolysis .
  • Enzyme Induction : Unlike 2(3)-tert-butyl-4-hydroxyanisole (BHA), which elevates glutathione S-transferase activity , the tert-butyl carbamate group in these compounds is unlikely to induce metabolic enzymes.

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